Cas no 899753-47-0 (1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea)
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea
-
- Inchi: 1S/C16H14FN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21)
- InChI Key: ASMQXEBZRVLMTP-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(C)C(F)=C1)C(NC1C2=C(NC=1)C=CC=C2)=O
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2740-0204-2μmol |
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea |
899753-47-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2740-0204-1mg |
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea |
899753-47-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2740-0204-2mg |
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea |
899753-47-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2740-0204-3mg |
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea |
899753-47-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea
1-(3-Fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea (CAS No. 899753-47-0): An Overview of Its Properties and Applications
1-(3-Fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea (CAS No. 899753-47-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This urea derivative combines a fluoro-substituted phenyl group with an indole moiety, making it a promising candidate for various biological studies and drug development initiatives.
The chemical structure of 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea is characterized by the presence of a urea linkage between the 3-fluoro-4-methylphenyl and 1H-indol-3-yl groups. The fluorine atom in the phenyl ring introduces additional electronic and steric effects, which can influence the compound's pharmacological properties. The indole moiety, on the other hand, is a common structural motif found in many biologically active molecules, including several natural products and synthetic drugs.
In recent years, extensive research has been conducted to explore the biological activities of 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits selective inhibition of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A notable study published in the Journal of Medicinal Chemistry highlighted the ability of 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea to inhibit the activity of protein kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in cell proliferation, differentiation, and apoptosis. The researchers demonstrated that this compound effectively reduced PKC activity in vitro, leading to decreased cell viability in cancer cell lines. These findings suggest that 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea could be a valuable lead compound for developing novel anticancer agents.
Beyond its potential as an anticancer agent, 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and asthma are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms.
The mechanism by which 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea exerts its anti-inflammatory effects is not yet fully understood. However, recent research suggests that it may involve the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating immune responses and inflammatory processes. By inhibiting NF-κB activation, this compound can downregulate the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In addition to its pharmacological properties, the physicochemical characteristics of 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea are also important considerations for its development as a therapeutic agent. The compound has been reported to have good solubility in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays and preclinical studies. However, further optimization may be necessary to improve its solubility in aqueous media for clinical applications.
The stability of 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea under various conditions is another critical factor for its practical use. Studies have shown that this compound remains stable at room temperature and under standard laboratory conditions. However, exposure to high temperatures or acidic environments can lead to degradation, which may affect its efficacy and safety profile.
To further enhance the therapeutic potential of 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea, researchers are exploring different strategies for drug delivery and formulation. For example, encapsulating the compound in liposomes or nanoparticles can improve its bioavailability and target specificity, reducing side effects and enhancing therapeutic outcomes.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-y l)urea (CAS No. 899753-470) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and optimization. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing treatments for various diseases.
899753-47-0 (1-(3-fluoro-4-methylphenyl)-3-(1H-indol-3-yl)urea) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)